(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine

Description

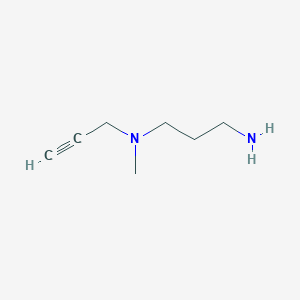

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine is a tertiary amine featuring a 3-aminopropyl backbone substituted with a methyl group and a propargyl (prop-2-yn-1-yl) moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the propargyl group and steric effects from the methyl substitution. It is employed in medicinal chemistry and materials science, particularly in the synthesis of polyamine-based receptors and bioactive molecules .

Properties

IUPAC Name |

N'-methyl-N'-prop-2-ynylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOKPPYJFWZENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of propargyl bromide with N-methyl-1,3-propanediamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and oxides, depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine is C₇H₁₄N₂, with a molecular weight of 126.2 g/mol. Its structure features an alkyne functional group, which contributes to its reactivity and versatility in synthetic chemistry. The compound can be represented by the following structural formula:

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties by inhibiting viral proteases. A study highlighted the potential of aryl triazole inhibitors in targeting non-catalytic cysteine residues in viral proteases, suggesting that derivatives of this compound could be explored for similar applications .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. In a series of studies, derivatives of aminoalkynes have shown promising anticancer activity against various human tumor cell lines, including MCF-7 and HCT-116. These compounds exhibited IC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents .

Surface Modifications

This compound can be utilized in the development of functionalized surfaces due to its amine group, which can form covalent bonds with various substrates. This property is particularly useful in creating bioactive surfaces for medical devices or sensors that require specific interactions with biomolecules .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or crosslinking agent to enhance the properties of polymers. Its alkyne functionality allows for click chemistry reactions, which are valuable for creating complex polymer architectures with tailored properties .

Bioconjugation

The alkyne group in this compound makes it an excellent candidate for bioconjugation techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in labeling biomolecules and developing targeted drug delivery systems .

Enzyme Inhibition Studies

Studies involving enzyme inhibition have utilized this compound to explore its effects on various enzymatic pathways. Its ability to modify active sites through covalent interactions opens avenues for studying enzyme kinetics and mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Bis(3-aminopropyl)amine (BAPA)

- Structure: Contains two 3-aminopropyl groups linked to a central amine.

- Synthesis : Used in reductive amination reactions to form fluorescent polyamine receptors (e.g., L1 and L2 in ).

- Activity: Exhibits higher antimalarial activity (IC₅₀ = 0.85 μM) compared to its methylated counterpart, bis(3-aminopropyl)methylamine (IC₅₀ = 4.20 μM), highlighting the negative impact of methyl substitution on biological efficacy in certain contexts .

- Applications : Preferred in symmetric Schiff base ligands for iron(III) complexes due to its unmodified amine groups .

3,3′-Diamino-N-methyldipropylamine

- Structure : Similar backbone but includes a central methyl group.

- Biological Activity : In naphthalene derivatives, removal of the methyl group slightly reduces IC₅₀ values (improves activity), suggesting steric hindrance or altered electronic properties from methylation may limit target interactions .

- Role in Drug Design : Methylation is used to modulate pharmacokinetic properties, such as blood-brain barrier penetration, as seen in GABA receptor agonists .

Propargyl-Containing Amines

- Examples : Di(prop-2-yn-1-yl)amine () and N-[2-(trifluoromethyl)benzyl]-2-propyn-1-amine ().

- Synthetic Utility : Propargyl groups enable click chemistry and covalent binding to biological targets (e.g., cholinesterase inhibitors in ).

- Comparative Advantage: The propargyl group in (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine enhances reactivity in crosslinking applications compared to non-propargyl analogs like methyl bis-(3-aminopropyl)-amine .

Key Research Findings

Impact of Methyl Substitution

- Activity Reduction : Methylation at the central nitrogen atom reduces antimalarial activity by ~5-fold () and decreases inhibition of transient lower oesophageal sphincter relaxation (TLOSR) in GABA agonists ().

- Mechanistic Insight : Reduced efficacy may stem from steric hindrance or altered transporter-mediated uptake (e.g., brain cell penetration in GABA analogs) .

Role of Propargyl Group

- Enhanced Reactivity : Propargylamines participate in Huisgen cycloaddition and enzyme inhibition (e.g., pseudo-irreversible binding to cholinesterases in ).

- Biological Applications : Propargyl-substituted amines show promise in anticancer and antimicrobial agents due to their ability to form stable covalent adducts .

Structural Flexibility and Linker Design

- Polyamine Conjugates: Compounds with bis(3-aminopropyl)amine linkers exhibit higher activity than those with methylated or piperazine-based linkers, emphasizing the importance of unmodified terminal amines for target binding .

- Thermodynamic Stability: Symmetric polyamines (e.g., bis(3-aminopropyl)amine) form more stable coordination complexes in metallodrugs compared to asymmetric analogs .

Biological Activity

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃N

- Molecular Weight : 111.19 g/mol

This structure features an alkyne group, which is known for its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT-116 and MCF-7 .

- The mechanism involves the inhibition of specific kinases linked to cell division, leading to the formation of monopolar spindles and subsequent cellular death .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent research include:

| Compound Variation | Biological Activity | IC50 Values |

|---|---|---|

| Unsubstituted amine | Low activity | N/A |

| 4-Fluorobenzyl substitution | Enhanced activity | 2.14 µM (MCF-7) |

| Propargyl derivatives | Increased antiproliferative effects | 1.54 µM (MCF-7) |

These data suggest that specific substitutions can significantly impact the compound's potency against cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine, and what factors influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, propargyl bromide reacts with secondary amines (e.g., methyl-(3-aminopropyl)amine) in the presence of a base like K₂CO₃ in DMF, yielding ~88% under optimized conditions. Catalytic systems (e.g., Pd(PPh₃)₂Cl₂/CuI) enhance coupling efficiency in propargylamine derivatives . Purification via flash chromatography (e.g., SiO₂, 10–40% EtOAc in pentane) improves purity. Factors affecting yield include steric hindrance, solvent polarity, and catalyst loading .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodology : ¹H NMR signals for the propargyl group (C≡CH) appear as a triplet near δ 2.0–2.5 ppm (³JHH ≈ 2.4 Hz). The 3-aminopropyl chain shows resonances at δ 1.6–1.8 ppm (methylene) and δ 2.7–3.0 ppm (NH₂). Integration ratios and absence of extraneous peaks (e.g., unreacted starting materials) confirm purity. Broadened singlets for NH₂ (δ 1.5–2.5 ppm) may indicate hydrogen bonding .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in airtight containers away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Toxicity data (H302, H315, H319) suggest acute oral toxicity and irritation risks .

Q. Which analytical techniques effectively quantify this amine in complex mixtures?

- Methodology : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves the compound from impurities. Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 141.2). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How does this compound serve as a ligand in transition metal catalysis?

- Methodology : The propargyl group coordinates to Pd or Cu catalysts, facilitating cross-coupling reactions (e.g., Sonogashira). Steric effects from the methyl and aminopropyl groups modulate catalytic activity. Electronic properties (e.g., basicity of the amine) influence metal-ligand bond strength, which can be probed via cyclic voltammetry or DFT calculations. Applications include synthesizing indole derivatives for drug discovery .

Q. What strategies resolve contradictions between experimental and computational reactivity data?

- Methodology : Compare experimental kinetic data (e.g., reaction rates under varying temperatures) with DFT-computed activation barriers. For example, discrepancies in regioselectivity during alkyne functionalization may arise from solvent effects not modeled computationally. Hybrid QM/MM simulations or microkinetic modeling reconcile such differences .

Q. How does the compound participate in hydrogen-bonded supramolecular networks?

- Methodology : X-ray crystallography (using SHELX or Mercury ) reveals NH₂ groups forming hydrogen bonds (2.8–3.2 Å) with pyridine or carbonyl acceptors. Graph set analysis (e.g., Etter’s rules) classifies motifs like or . Solvent polarity during crystallization directs network topology, impacting material properties like porosity .

Q. What challenges arise in determining its crystal structure, and how are they addressed?

- Methodology : Poor crystal growth due to hygroscopicity can be mitigated by slow evaporation in anhydrous solvents (e.g., THF/hexane). Twinning or disorder in the propargyl group requires high-resolution data (≤ 0.8 Å) and refinement with SHELXL . Hydrogen atom positions are validated using Hirshfeld surface analysis .

Q. Can computational modeling predict its behavior in novel reaction environments?

- Methodology : MD simulations in explicit solvents (e.g., water/DMSO) model solvation effects on reactivity. COSMO-RS predicts solubility parameters, while DFT (B3LYP/6-31G*) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites. Machine learning models trained on analogous amines forecast reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.